

optimizing colistin methanesulfonate concentration for in vitro susceptibility testing

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Compound of Interest

Compound Name: *Colistin methanesulfonate sodium salt*

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Technical Support Center: Optimizing Colistin for In Vitro Susceptibility Testing

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the accurate in vitro susceptibility testing of colistin. Given the critical role of colistin as a last-resort antibiotic, precise and reliable minimum inhibitory concentration (MIC) determination is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between colistin methanesulfonate (CMS) and colistin sulfate for in vitro testing?

A1: Colistin methanesulfonate (CMS) is an inactive prodrug of colistin.^{[1][2][3]} It is administered to patients because it is less toxic than the active form.^{[3][4]} In an aqueous solution, such as testing media or in the body, CMS undergoes hydrolysis to release the active, cationic colistin molecule.^{[1][5]} This conversion is a prerequisite for antibacterial activity.^[1] Because the rate of this conversion in vitro is variable and can be incomplete during the incubation period, using CMS for susceptibility testing can lead to falsely high or inconsistent MIC values.^[6] Therefore, colistin sulfate should be used for all in vitro susceptibility testing to ensure that the active form of the drug is being evaluated.^[6]

Q2: What is the recommended standard method for colistin susceptibility testing?

A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This method, performed according to ISO 20776 standards, provides the most reliable and reproducible results.[\[7\]](#)

Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin?

A3: Disk diffusion and gradient diffusion methods are unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[\[11\]](#)[\[12\]](#)[\[13\]](#) This is due to several factors:

- **Poor Diffusion:** Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[\[6\]](#)[\[7\]](#) This leads to smaller-than-expected inhibition zones that do not accurately correlate with the MIC.
- **High Error Rates:** These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a truly resistant isolate is falsely reported as susceptible.[\[10\]](#)[\[14\]](#)[\[15\]](#) Gradient tests, in particular, have been shown to underestimate colistin MICs.[\[6\]](#)[\[16\]](#)

Q4: What are the common sources of error and variability in colistin susceptibility testing?

A4: Several factors can introduce errors into colistin susceptibility testing:

- **Use of CMS instead of Colistin Sulfate:** As detailed in Q1, this is a primary source of inaccurate results.[\[6\]](#)
- **Adherence to Plastic:** Colistin is a cationic molecule that can bind to the negatively charged surfaces of standard polystyrene microtiter plates.[\[8\]](#) This binding reduces the effective concentration of the drug in the broth, potentially leading to falsely elevated MICs.
- **Incorrect Methodology:** Use of non-reference methods like disk or gradient diffusion will produce unreliable results.[\[11\]](#)[\[13\]](#)

- **Media Composition:** The cation concentration (Ca^{2+} and Mg^{2+}) in the Mueller-Hinton Broth can influence colistin's activity. Using Cation-Adjusted Mueller-Hinton Broth (CA-MHB) as specified in protocols is critical.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
High or Inconsistent MIC Values	1. Incorrect Drug Form: You may be using colistin methanesulfonate (CMS) instead of colistin sulfate.	1. Verify Drug Salt: Ensure you are using colistin sulfate powder for preparing your stock solutions. [6]
2. Plastic Adsorption: Colistin may be binding to the surface of the microtiter plate, reducing its effective concentration.	2. Use Appropriate Plates: While standard polystyrene plates are used for the reference method, be aware of this phenomenon. Ensure rigorous adherence to the standardized protocol to maintain consistency.	
3. Contamination or Inoculum Issues: An incorrect inoculum concentration or contamination can lead to variable growth.	3. Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute according to the protocol to achieve the correct final concentration in the wells. [17]	
Resistant Isolate Appears Susceptible (Very Major Error)	1. Incorrect Testing Method: Use of gradient diffusion (E-test) or disk diffusion is a known cause of falsely susceptible results.	1. Switch to Reference Method: Immediately re-test the isolate using the recommended Broth Microdilution (BMD) or an accepted alternative like Colistin Broth Disk Elution (CBDE). [14] [18]
2. Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that are not detected by non-reference methods.	2. Confirm with BMD: The reference BMD method is more robust for detecting heteroresistance.	

Susceptible QC Strain (e.g., E. coli ATCC 25922) Shows High MIC	1. Procedural Error: Issues with drug dilution, inoculum preparation, or incubation conditions.	1. Review Protocol: Carefully review every step of the experimental protocol. Rerun the test with fresh reagents and a newly prepared inoculum.
2. Reagent Degradation: The colistin sulfate stock solution may have degraded.	2. Prepare Fresh Stock: Prepare a fresh stock solution of colistin sulfate from powder.	
3. Contamination: The QC strain may be contaminated.	3. Re-streak QC Strain: Streak the QC strain from the frozen stock onto a fresh agar plate to ensure purity before preparing the inoculum.	

Data Summary Tables

Table 1: Comparison of In Vitro Activity of Colistin Sulfate vs. Colistin Methanesulfonate (CMS)

Organism	Colistin Sulfate MIC Range (mg/L)	CMS MIC Range (mg/L)	Fold Difference (Approx.)
Pseudomonas aeruginosa (susceptible strains)	1 - 4	4 - 16	4-fold higher
Acinetobacter baumannii	0.5	2	4-fold higher
General Observation	Lower MICs (higher potency)	3 to 8-fold higher MICs	CMS is significantly less active in vitro

(Data synthesized from multiple sources)

Table 2: Clinical Breakpoints for Colistin (mg/L) by EUCAST & CLSI

Organism	EUCAST Breakpoint (S ≤ / R >)	CLSI Breakpoint (I ≤ / R ≥)
Enterobacterales	2 / 2	2 / 4
Pseudomonas aeruginosa	4 / 4	2 / 4
Acinetobacter spp.	2 / 2	2 / 4

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change; always refer to the latest documents from EUCAST and CLSI.[\[8\]](#)[\[16\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Table 3: Performance Comparison of Various Susceptibility Testing Methods

Method	Very Major Error (VME) Rate	Major Error (ME) Rate	Recommendation
Broth Microdilution (BMD)	Reference Standard	Reference Standard	Recommended (Gold Standard) [7] [9]
Colistin Broth Disk Elution (CBDE)	Low (<1.5%)	Low (<3%)	Acceptable Alternative [18] [22]
Agar Dilution	3.3% - 14.3% (inoculum dependent)	Low	Not Recommended [14] [23]
Gradient Diffusion (E-test, MTS)	High (up to 39.3%)	Low	Not Recommended [6] [14] [16]
Disk Diffusion (DD)	High (up to 47.6%)	High (up to 13.6%)	Not Recommended [7] [15]
Automated Systems (e.g., Vitek 2)	Variable, can be high (e.g., 28.5%)	Low	Use with caution, confirm with BMD [14] [18]

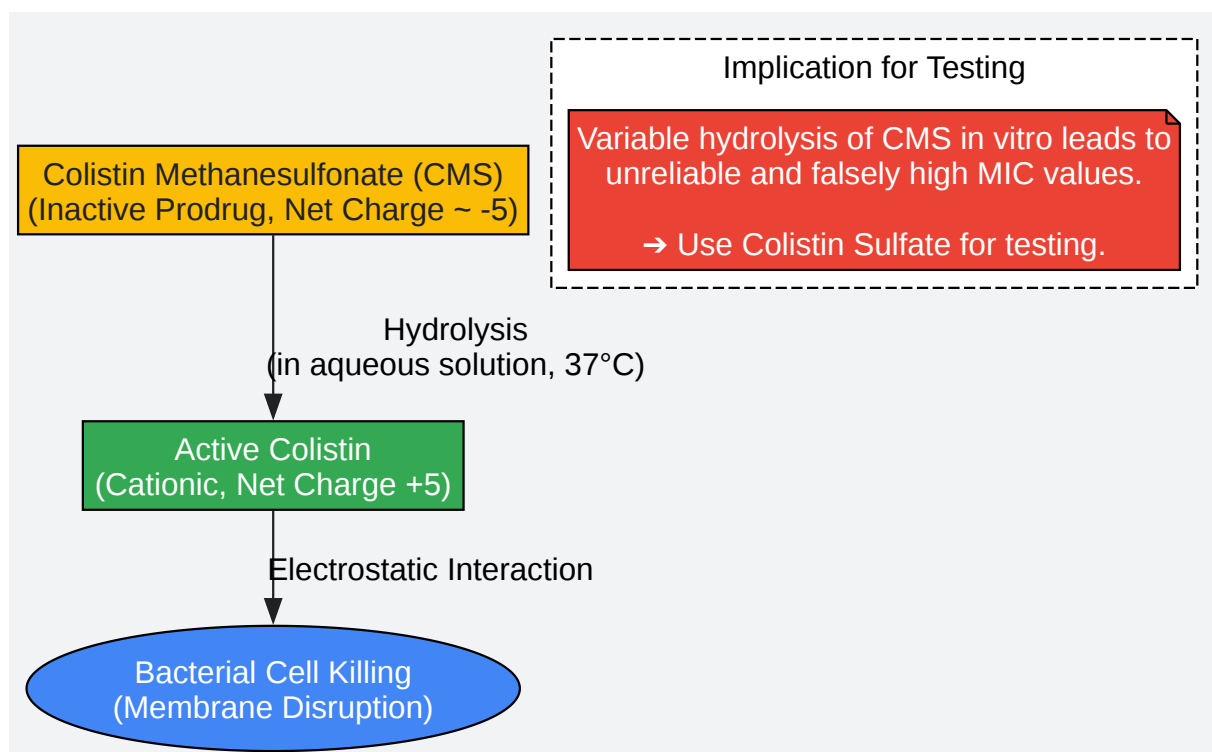
(Data synthesized from multiple sources, including[\[6\]](#)[\[7\]](#)[\[14\]](#)[\[15\]](#)[\[18\]](#)[\[22\]](#)[\[23\]](#). VME = Falsely Susceptible, ME = Falsely Resistant. Acceptable error rates per CLSI are typically ≤1.5% for

VME and $\leq 3\%$ for ME.)

Experimental Protocols & Visualizations

The Role of CMS Hydrolysis in Susceptibility Testing

Colistin methanesulfonate (CMS) is a prodrug where the five primary amine groups of colistin are modified with sulfomethyl groups. This renders the molecule inactive. For antibacterial activity to occur, these groups must be cleaved through hydrolysis to regenerate the active, polycationic colistin molecule. This process is temperature and concentration-dependent and is a critical reason why CMS is unsuitable for standardized testing.[1][3][4][5]



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Caption: Hydrolysis of inactive CMS to active colistin.

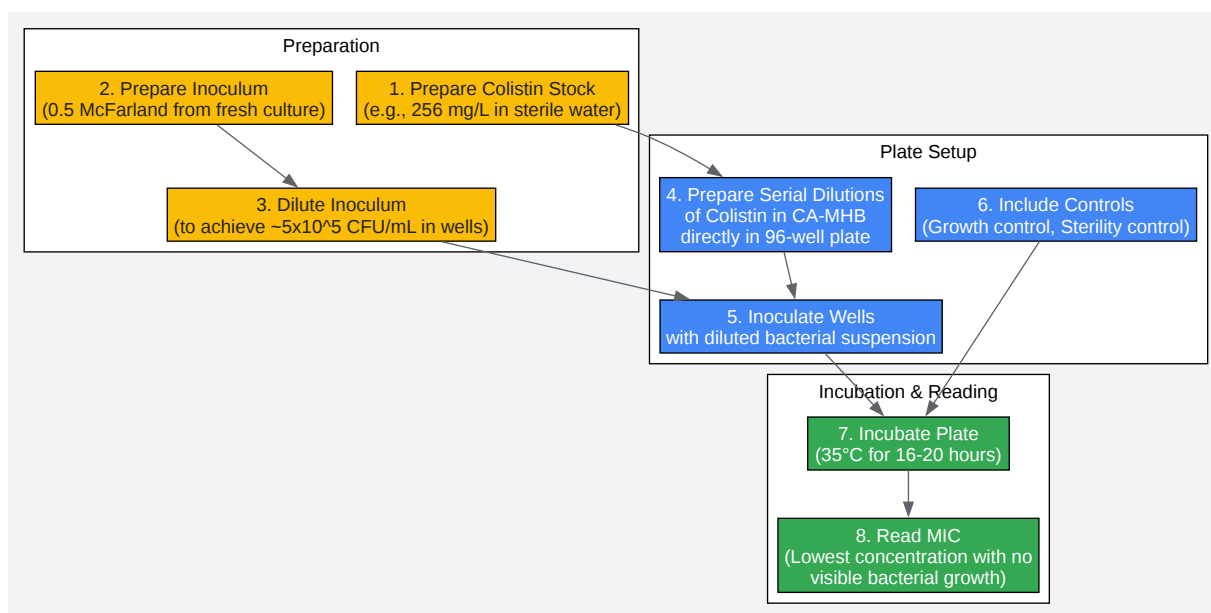
Protocol 1: Reference Broth Microdilution (BMD) Method

This protocol is based on the CLSI and EUCAST recommended standard for determining colistin MICs.

Materials:

- Colistin sulfate powder (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
- Sterile 96-well U-bottom microtiter plates
- Sterile water and saline (0.85%)
- Bacterial isolates for testing
- QC Strains: E. coli ATCC 25922 (susceptible) and E. coli NCTC 13846 (mcr-1 positive, resistant).[\[6\]](#)[\[10\]](#)

Procedure Workflow:



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Caption: Workflow for Colistin Broth Microdilution (BMD) Testing.

Detailed Steps:

- Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate (e.g., 256 mg/L) in sterile distilled water.[24]
- Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the colistin stock solution in CA-MHB to achieve the desired final concentration range (e.g.,

0.125 to 128 mg/L). The final volume in each well before inoculation is typically 50 μ L.[\[24\]](#)

- **Prepare Inoculum:** From a fresh (18-24 hour) non-selective agar plate, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
- **Dilute Inoculum:** Dilute the standardized suspension in CA-MHB so that after inoculation, each well contains a final concentration of approximately 5×10^5 CFU/mL.
- **Inoculate Plate:** Add 50 μ L of the diluted bacterial inoculum to each well, for a final volume of 100 μ L.
- **Controls:** Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
- **Incubation:** Incubate the plate in ambient air at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- **Reading the MIC:** The MIC is the lowest concentration of colistin that completely inhibits visible growth.

Protocol 2: Colistin Broth Disk Elution (CBDE) Method

This is a simpler, CLSI-accepted alternative for Enterobacterales and *P. aeruginosa*.[\[17\]](#)

Materials:

- 10 μ g colistin disks
- Four sterile glass or plastic tubes per isolate
- 10 mL Cation-Adjusted Mueller-Hinton Broth (CA-MHB) per tube
- Bacterial isolates and QC strains

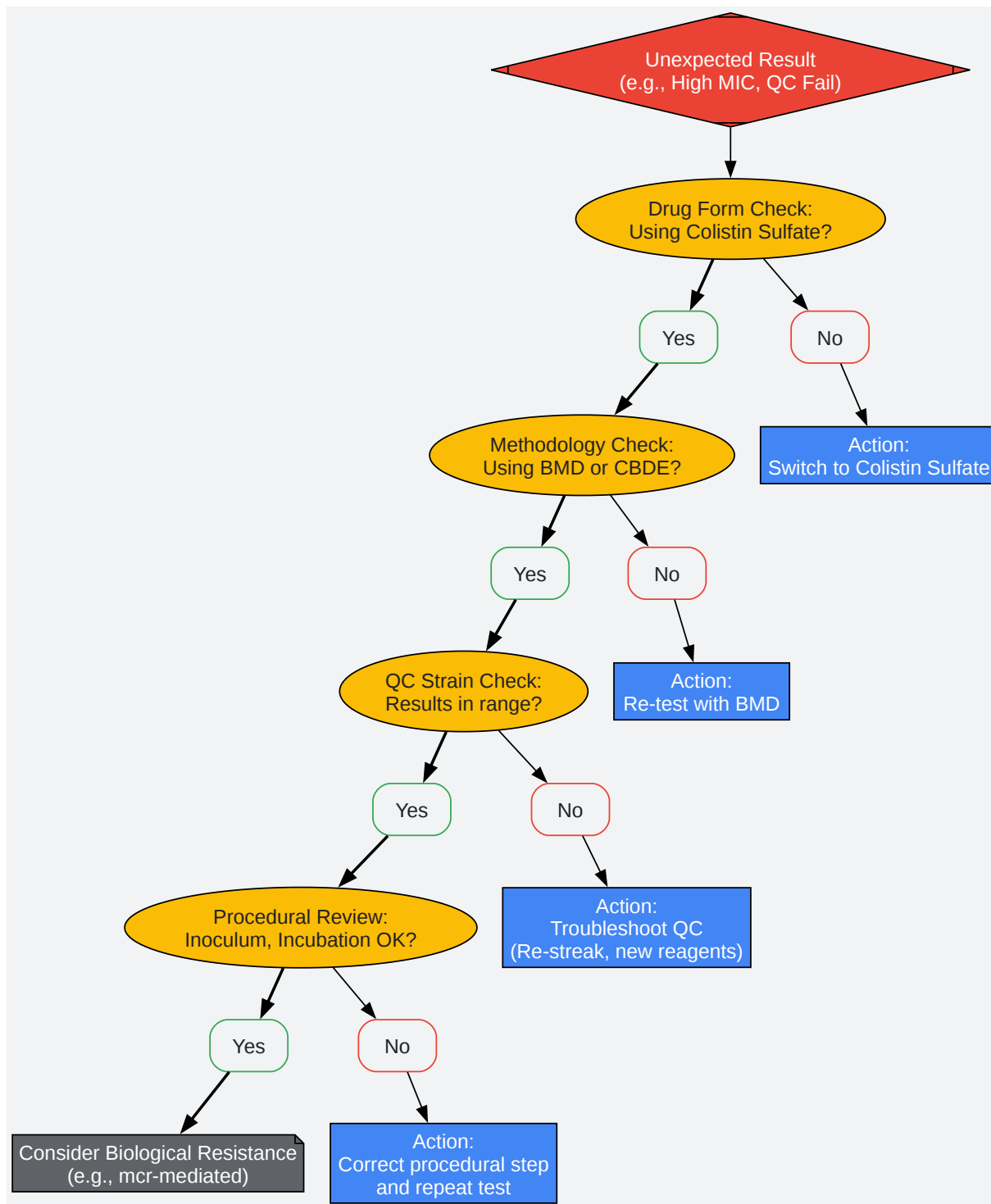
Procedure:

- **Tube Preparation:** Label four tubes for each isolate: 'GC' (Growth Control), '1', '2', and '4'.
- **Disk Addition:** Add colistin disks to the tubes as follows:

- Tube GC: 0 disks
- Tube 1: 1 disk (final concentration ~1 mg/L)
- Tube 2: 2 disks (final concentration ~2 mg/L)
- Tube 4: 4 disks (final concentration ~4 mg/L)
- Elution: Vortex the tubes and let them stand at room temperature for 30-60 minutes to allow the colistin to elute from the disks into the broth.[\[17\]](#)[\[22\]](#)
- Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the BMD protocol.
- Inoculation: Add a 50 μ L aliquot of the standardized 0.5 McFarland suspension to each 10 mL tube.[\[17\]](#)[\[22\]](#) This achieves a final inoculum of approximately 7.5×10^5 CFU/mL.
- Incubation: Incubate the tubes at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Interpretation: Observe the tubes for turbidity (growth).
 - If Tube 2 is clear (no growth), the MIC is ≤ 2 mg/L (Susceptible/Intermediate).
 - If Tube 4 shows growth, the MIC is >4 mg/L (Resistant).

Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing unexpected or problematic results during colistin susceptibility testing.



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Caption: Logical flow for troubleshooting colistin AST results.

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